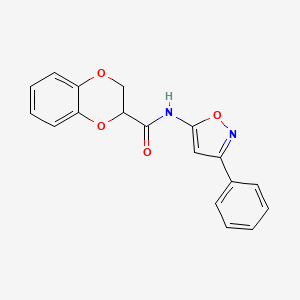

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(3-Phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine moiety linked via a carboxamide group to a 3-phenyl-1,2-oxazol-5-yl substituent. This compound is of interest in medicinal chemistry for its structural hybridity, combining electron-rich (benzodioxine) and electron-deficient (oxazole) regions, which may influence binding to biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C18H14N2O4 |

|---|---|

Molecular Weight |

322.3 g/mol |

IUPAC Name |

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C18H14N2O4/c21-18(16-11-22-14-8-4-5-9-15(14)23-16)19-17-10-13(20-24-17)12-6-2-1-3-7-12/h1-10,16H,11H2,(H,19,21) |

InChI Key |

ZYOGVYXIWVXJBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the benzodioxine moiety. One common synthetic route includes the cyclization of a precursor containing a nitrile and an aldehyde group to form the oxazole ring. This is followed by a coupling reaction with a benzodioxine derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole or benzodioxine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzodioxine moiety can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related analogues (Table 1), with key differences in heterocyclic substituents, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Heterocyclic Core Modifications The target compound’s 1,2-oxazole ring differs from the 1,2,4-oxadiazole in the benzoxazine derivative . The 3,4-dimethyl substitution on the oxazole in introduces steric hindrance, which may reduce enzymatic degradation but also limit binding pocket compatibility.

The chloropyridine sulfonamide in introduces a polar sulfonamide group, which is often associated with enhanced target affinity in enzyme inhibitors (e.g., carbonic anhydrase) .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for analogous carboxamides, such as coupling activated carboxylic acids with amines under basic conditions (e.g., cesium carbonate in DMF, as seen in ).

- Sulfamoyl-containing analogues (e.g., ) require additional sulfonation steps, increasing synthetic complexity.

Conformational Analysis The 2,3-dihydro-1,4-benzodioxine ring in the target compound adopts a puckered conformation, as defined by Cremer-Pople coordinates . This contrasts with planar benzoxazine derivatives (e.g., ), where ring puckering is minimized due to the fused oxazinone system.

Research Findings

- Binding Affinity Predictions : Molecular docking studies suggest that the 3-phenyl-1,2-oxazole group in the target compound may engage in π-stacking with aromatic residues in enzyme active sites, whereas sulfonamide analogues (e.g., ) could form hydrogen bonds via the sulfamoyl group.

- Metabolic Stability : Oxazole derivatives generally exhibit higher CYP450-mediated oxidation rates compared to oxadiazoles, as observed in comparative pharmacokinetic studies of related compounds .

Biological Activity

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological evaluations, particularly focusing on anticancer and antioxidant properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The compound features a complex structure that includes a benzodioxole core fused with an oxazole ring. The molecular formula is , indicating a substantial degree of heteroatom incorporation which is often associated with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzodioxole derivatives. For instance, compounds synthesized from similar structures demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | Hep3B | 1625.8 | G2-M phase arrest |

| 2b | Hep3B | 2340 | Moderate activity |

Compound 2a exhibited potent anticancer activity comparable to doxorubicin, inducing cell cycle arrest in the G2-M phase . This suggests that this compound may function similarly in inhibiting cancer cell proliferation.

Antioxidant Activity

The antioxidant properties of benzodioxole derivatives are also noteworthy. In vitro assays using the DPPH method indicated that certain derivatives possess significant free radical scavenging abilities:

| Compound | DPPH IC50 (µM) | Comparison |

|---|---|---|

| 2a | 39.85 | Trolox (7.72 µM) |

| 7a | 79.95 | Less effective than Trolox |

The antioxidant activity suggests that these compounds could mitigate oxidative stress-related damage in cells .

Case Studies

A detailed investigation into the biological activities of this compound has been documented in various studies:

- Anticancer Mechanisms : In vitro studies revealed that compound 2a could significantly reduce α-fetoprotein (α-FP) secretion in Hep3B cells, indicating a potential mechanism for its anticancer effects .

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with compound 2a resulted in a marked decrease in G1 and S phase populations while increasing G2-M phase arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.